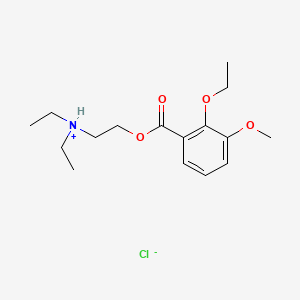
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C₁₄H₂₄ClNO₄. It is a derivative of benzoic acid, featuring an ethoxy and methoxy group on the benzene ring, and an ester linkage with 2-(diethylamino)ethyl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of benzoic acid with 2-(diethylamino)ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification techniques. The process involves the reaction of benzoic acid with 2-(diethylamino)ethanol in a reactor vessel, with continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different esters or alcohols.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically require strong electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as benzene dicarboxylic acid.
Reduction: Alcohols or other esters.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzoic acid, 2-ethoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is similar to other benzoic acid derivatives, such as:
Salicylic acid: Both compounds have similar structures and are used in various applications, but salicylic acid is more commonly used in skincare products.
Phenylbutyric acid: This compound is structurally similar and is used in the treatment of urea cycle disorders.
Benzoyl peroxide: Another benzoic acid derivative used in acne treatment.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
24022-37-5 |
|---|---|
Molecular Formula |
C16H26ClNO4 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(2-ethoxy-3-methoxybenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H25NO4.ClH/c1-5-17(6-2)11-12-21-16(18)13-9-8-10-14(19-4)15(13)20-7-3;/h8-10H,5-7,11-12H2,1-4H3;1H |
InChI Key |
PXOZLYJMAQPPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C(=CC=C1)OC)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















